Isopropyl Propyl Phthalate-d4
Description
Contextualization within the Broader Phthalate (B1215562) Research Landscape
Phthalates, or phthalic acid esters, are a class of synthetic chemicals widely used as plasticizers to enhance the flexibility and durability of polymers, especially polyvinyl chloride (PVC). uantwerpen.beaccustandard.com Their ubiquity in consumer products, from food packaging and medical devices to personal care items, has led to their status as a major environmental contaminant. accustandard.comepa.ieunil.ch Consequently, a significant body of research focuses on their environmental fate, human exposure, and potential health effects, including endocrine disruption. epa.ieaccustandard.com
The analytical methods developed to monitor phthalates in various matrices, such as water, soil, air, and biological samples, require high accuracy and sensitivity. epa.ievulcanchem.com This has driven the need for reliable internal standards to ensure the quality and validity of these measurements. The research landscape for phthalates is extensive, with a notable increase in studies concerning their biodegradation and environmental impact. ajol.inforesearchgate.net
Rationale for the Strategic Application of Deuterated Analogues in Contemporary Chemical Sciences
Deuterated compounds are molecules in which one or more hydrogen atoms have been replaced by their heavier isotope, deuterium (B1214612). musechem.com This substitution, while having a minimal effect on the chemical properties of the molecule, results in a significant mass difference that is readily detectable by mass spectrometry. vulcanchem.comrsc.org This unique characteristic forms the basis for the strategic application of deuterated analogues in several key areas of chemical science:
Internal Standards in Quantitative Analysis: Deuterated compounds are ideal internal standards for chromatographic and mass spectrometric analyses. vulcanchem.comsigmaaldrich.comnih.gov They co-elute with their non-deuterated counterparts, but their distinct mass-to-charge ratio allows for separate detection. vulcanchem.com This enables accurate quantification of the target analyte by correcting for variations in sample preparation, injection volume, and instrument response. vulcanchem.comnih.gov
Metabolic and Pharmacokinetic Studies: The use of deuterium-labeled compounds allows researchers to trace the metabolic pathways of drugs and other xenobiotics within an organism. musechem.comrsc.org By tracking the appearance of deuterated metabolites, scientists can gain insights into how a substance is absorbed, distributed, metabolized, and excreted (ADME). musechem.com This information is crucial in drug development and toxicology.
Mechanistic Studies: The kinetic isotope effect (KIE), where the C-D bond is stronger and breaks more slowly than a C-H bond, can be exploited to study reaction mechanisms. acs.org By observing how deuteration at specific positions affects the reaction rate, chemists can deduce the rate-determining steps of a chemical transformation. acs.org
Improving Drug Properties: In medicinal chemistry, selective deuteration can sometimes be used to slow down the metabolic breakdown of a drug, thereby increasing its half-life and therapeutic efficacy. acs.orgtandfonline.comresearchgate.net This strategy has led to the development of several FDA-approved deuterated drugs. acs.org
Significance of Isopropyl Propyl Phthalate-d4 as a Specialized Research Tool
This compound is a deuterated form of Isopropyl Propyl Phthalate, where four hydrogen atoms on the phthalic acid ring have been replaced with deuterium. nih.gov Its primary and most crucial application is as an internal standard for the quantitative analysis of its non-deuterated counterpart and other related phthalates in various environmental and biological samples. vulcanchem.comsigmaaldrich.com
The use of this compound helps to overcome the matrix effects often encountered in complex samples, ensuring more accurate and reliable analytical results. vulcanchem.com This is particularly important in studies assessing human exposure to phthalates and in monitoring their levels in the environment. acs.orgfrontiersin.org
Below are the key chemical and physical properties of this compound:
| Property | Value |
| IUPAC Name | dipropan-2-yl 3,4,5,6-tetradeuteriobenzene-1,2-dicarboxylate nih.gov |
| Molecular Formula | C₁₄H₁₄D₄O₄ accustandard.com |
| Molecular Weight | 254.31 g/mol nih.gov |
| Exact Mass | 254.14561603 Da nih.gov |
| CAS Number | 2708282-44-2 nih.gov |
The strategic incorporation of four deuterium atoms provides a distinct mass shift of +4 compared to the native Isopropyl Propyl Phthalate, facilitating its clear identification in mass spectrometric analyses. sigmaaldrich.com This makes this compound an invaluable tool for researchers working to understand the prevalence and impact of phthalates on both human health and the environment.
Properties
Molecular Formula |
C₁₄H₁₄D₄O₄ |
|---|---|
Molecular Weight |
254.31 |
Synonyms |
1,2-Benzenedicarboxylic Acid 1-(1-Methylethyl) 2-Propyl Ester-d4; |
Origin of Product |
United States |
Synthetic Methodologies and Isotopic Labeling Approaches
General Principles of Deuterated Ester Synthesis for Analytical and Mechanistic Studies
The synthesis of deuterated esters for use as analytical standards or in mechanistic studies hinges on the controlled incorporation of deuterium (B1214612) atoms into specific molecular positions. These labeled compounds are chemically almost identical to their protium (B1232500) analogs but possess a higher molecular weight, making them ideal internal standards for isotope dilution mass spectrometry. acanthusresearch.commdpi.com The primary goals are to achieve high isotopic enrichment, ensure the label's stability against back-exchange, and maintain high chemical purity. acanthusresearch.com
One of the most fundamental and widely used methods for ester synthesis is the Fischer-Speier esterification . cerritos.eduorganic-chemistry.orglibretexts.org This acid-catalyzed equilibrium reaction involves treating a carboxylic acid with an alcohol. masterorganicchemistry.com To favor the formation of the ester, the equilibrium can be shifted by using an excess of one reactant (typically the alcohol) or by removing water as it is formed. organic-chemistry.orgchemistrysteps.com For deuterated esters, this can involve the use of a deuterated carboxylic acid, a deuterated alcohol, or both, depending on the desired labeling pattern.
Key considerations in the synthesis of deuterated esters include:
Choice of Deuterated Reagent : The deuterium label can be introduced via a deuterated alcohol, a deuterated carboxylic acid, or a deuterated acid anhydride (B1165640). The selection of the starting material is dictated by commercial availability, cost, and the desired position of the isotopic label. google.com
Label Stability : Deuterium atoms should be placed on non-exchangeable carbon positions. Labels on heteroatoms like oxygen or nitrogen, or on carbons alpha to carbonyls under certain conditions, can be susceptible to exchange with protons from solvents or moisture, compromising the isotopic integrity of the standard. acanthusresearch.com
Catalyst Selection : Strong acids such as sulfuric acid, p-toluenesulfonic acid, or dry hydrogen chloride are common catalysts for Fischer esterification. organic-chemistry.org In some cases, Lewis acids like iron(III) chloride can also be employed to promote the nucleophilic addition of alcohols to anhydrides. researchgate.net
Reaction Conditions : Temperature and reaction time are optimized to maximize yield and minimize side reactions. The removal of water, often through azeotropic distillation, is a common strategy to drive the reversible reaction toward the product. organic-chemistry.org
These general principles form the foundation for developing specific pathways for complex molecules like Isopropyl Propyl Phthalate-d4.
Specific Synthetic Pathways and Reaction Conditions for this compound
The synthesis of this compound, a mixed diester, requires a strategic approach to ensure the correct incorporation of both the isopropyl and the propyl groups, with the deuterium label positioned on the phthalate (B1215562) ring. A logical and efficient pathway starts with a deuterated precursor for the aromatic ring.
A common starting material for deuterated phthalates is Phthalic Anhydride-d4. The synthesis of mixed dialkyl phthalates can be achieved by a two-stage process beginning with phthalic anhydride. google.com This method allows for the sequential addition of two different alcohols, which is crucial for producing an unsymmetrical ester like isopropyl propyl phthalate.
Proposed Synthetic Pathway:
Step 1: Monoesterification (Formation of the Half-Ester) Phthalic Anhydride-d4 is reacted with one of the alcohols (e.g., propanol) in a stoichiometric quantity. This reaction proceeds via a nucleophilic addition-displacement pathway where the alcohol attacks one of the carbonyl carbons of the anhydride, leading to ring-opening and the formation of a monoester, specifically propyl hydrogen phthalate-d4. researchgate.netwikipedia.org This initial step is often facile and can be conducted at moderate temperatures. researchgate.netgoogle.com
Step 2: Diesterification The resulting monoester is then reacted with the second alcohol (isopropanol) in the presence of an acid catalyst (e.g., sulfuric acid) to form the final mixed diester, this compound. google.com This second esterification is a reversible Fischer esterification reaction, and conditions must be controlled to drive the reaction to completion. This typically involves heating the mixture and removing the water that is formed. organic-chemistry.org
Reacting the phthalic anhydride with the lower molecular weight alcohol first can lead to a product containing approximately 85-90% of the desired mixed ester. google.com
Reaction Conditions:
| Parameter | Step 1: Monoesterification | Step 2: Diesterification |
| Reactants | Phthalic Anhydride-d4, Propanol | Propyl hydrogen phthalate-d4, Isopropanol |
| Catalyst | Typically not required, but can be facilitated by a Lewis acid. researchgate.net | Strong acid (e.g., H₂SO₄, p-TsOH). organic-chemistry.org |
| Temperature | Moderate temperatures (e.g., 50-100 °C). researchgate.netgoogle.com | Elevated temperatures with reflux. chemistrysteps.com |
| Key Process | Stoichiometric addition of the first alcohol. google.com | Removal of water to drive equilibrium. chemistrysteps.com |
This table presents a generalized summary of typical reaction conditions for mixed phthalate ester synthesis.
The choice of which alcohol to use in the first step can influence the final product distribution. However, a sequential addition approach is generally favored over reacting the anhydride with a mixture of both alcohols, as the latter method results in a statistical mixture of three different diesters (diisopropyl, dipropyl, and the desired isopropyl propyl) and reduces the yield of the target compound to as low as 50%. google.com
Isotopic Incorporation Efficiency and Purity Assessment Techniques in Labeled Compounds
Determining the isotopic purity and enrichment of a labeled compound is a critical step to validate its suitability as an analytical standard. rsc.org Several sophisticated analytical techniques are employed for this purpose, with mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy being the most powerful and commonly used. rsc.orgnih.gov
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-MS) or gas chromatography (GC-MS), is a primary tool for assessing isotopic purity. nih.govnih.gov The technique allows for the precise determination of the mass-to-charge ratio (m/z) of the synthesized compound.
Isotopic Enrichment Calculation : By analyzing the mass spectrum, the relative abundances of the desired labeled molecule (e.g., the d4 species) and any lesser-deuterated (d0, d1, d2, d3) or unlabeled isotopologues can be measured. nih.govresearchgate.net The isotopic enrichment is calculated from the integrated signals of these isotopic ions. rsc.org
Advantages : HRMS offers high sensitivity, requiring very low sample amounts, and provides rapid analysis. nih.gov It can definitively confirm the mass shift corresponding to the number of incorporated deuterium atoms.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information and confirms the specific location of the deuterium labels within the molecule.
¹H NMR (Proton NMR) : In a highly enriched deuterated compound, the proton signals corresponding to the sites of deuteration will be absent or significantly diminished. This provides clear evidence of successful H-D exchange. nih.gov
²H NMR (Deuterium NMR) : This technique directly observes the deuterium nuclei. It is particularly useful for highly deuterated compounds where proton signals are too weak for accurate analysis. sigmaaldrich.com The resulting spectrum confirms the presence of deuterium and can be used to quantify the enrichment at different positions.
¹³C NMR (Carbon NMR) : The presence of a deuterium atom on a carbon causes a characteristic upfield shift in the ¹³C NMR signal for that carbon, known as an isotopic shift. It also results in splitting of the carbon signal due to C-D coupling. This provides unambiguous confirmation of the label's position. cdnsciencepub.com
A combined approach using both HRMS and NMR provides a comprehensive evaluation of the isotopic enrichment and structural integrity of the synthesized this compound. rsc.org
Considerations for Research-Grade Production and Characterization of Isotopic Purity
The production of research-grade isotopic standards, often referred to as Certified Reference Materials (CRMs), requires adherence to stringent quality control protocols to ensure accuracy, reliability, and traceability. researchgate.netdemarcheiso17025.com
Key Production and Characterization Considerations:
| Consideration | Description |
| Chemical Purity | The compound must be free from significant chemical impurities that could interfere with analysis. This is typically assessed using techniques like HPLC, GC, and NMR to achieve purities often exceeding 98-99%. isotope.com |
| Isotopic Enrichment | A high degree of isotopic enrichment is essential. For most applications, this means the desired labeled species (e.g., d4) should constitute >98% of all isotopic forms of the molecule. rsc.org |
| Structural Confirmation | The chemical structure and the precise location of the isotopic labels must be unequivocally confirmed, primarily through a combination of ¹H NMR, ¹³C NMR, and HRMS. rsc.orgnih.gov |
| Homogeneity and Stability | The material must be homogenous throughout the batch, and its stability under specified storage conditions must be evaluated to ensure its integrity over time. researchgate.netiaea.org |
| Certification and Documentation | A Certificate of Analysis (CoA) must be provided. This document details the certified property values (e.g., purity, isotopic enrichment), the methods used for characterization, an uncertainty statement, and traceability to established standards. researchgate.netiaea.org |
The production process for a CRM involves rigorous method validation, characterization by multiple independent techniques, and a thorough assessment of measurement uncertainty. demarcheiso17025.com Organizations like the National Institute of Standards and Technology (NIST) and other accredited producers of reference materials establish the guidelines for these processes, ensuring that the final product is a reliable calibrant for high-precision analytical measurements. researchgate.net
Advanced Analytical Methodologies for the Detection and Quantification of Phthalates Utilizing Isopropyl Propyl Phthalate D4
Comprehensive Sample Preparation Strategies for Diverse Matrices
Effective sample preparation is crucial for isolating phthalates from complex matrices and concentrating them to levels amenable to instrumental analysis. mdpi.com The choice of strategy depends on the sample type (e.g., aqueous, solid, fatty), the target phthalates, and the required detection limits. mdpi.com The incorporation of an internal standard like Isopropyl Propyl Phthalate-d4 at the beginning of the preparation process is a cornerstone of quality control, as it experiences the same procedural steps as the native analytes.
Liquid-Liquid Extraction (LLE) : LLE is a conventional and widely used technique for extracting phthalates from liquid samples, such as beverages and water. mdpi.comsemanticscholar.org It operates on the principle of partitioning the analytes between the aqueous sample and an immiscible organic solvent. mdpi.com Commonly used solvents include n-hexane, dichloromethane, and ethyl acetate (B1210297). mdpi.comnih.gov Factors such as the solvent-to-sample ratio, extraction time, and the addition of salt (salting-out effect) are optimized to maximize recovery. nih.govresearchgate.net For instance, in the analysis of non-alcoholic beverages, a method using n-hexane as the extraction solvent combined with gas chromatography-tandem mass spectrometry (GC-MS/MS) demonstrated high sensitivity. nih.gov A key disadvantage of traditional LLE is the large volume of organic solvent required, which has led to the development of microextraction techniques. mdpi.comnih.gov
Solid-Phase Extraction (SPE) : SPE is a versatile and efficient technique for extracting phthalates from various matrices, offering advantages over LLE such as reduced solvent consumption, higher concentration factors, and cleaner extracts. mdpi.com The method involves passing a liquid sample through a cartridge containing a solid sorbent that retains the analytes. The retained phthalates are then eluted with a small volume of an appropriate solvent. dergipark.org.tr Various sorbents are used, including C18, Florisil, and hydrophilic-lipophilic balance (HLB) polymers, with the choice depending on the polarity of the target phthalates and the sample matrix. researchgate.netdergipark.org.tr An optimized HLB-SPE method for pharmaceutical preparations achieved recoveries greater than 80% for several phthalates using methanol (B129727) for conditioning and elution. dergipark.org.tr
Dispersive Liquid-Liquid Microextraction (DLLME) : DLLME is a miniaturized extraction technique that provides very high enrichment factors with minimal solvent use. scispace.comnih.gov The method involves the rapid injection of a mixture of an extraction solvent (a few microliters of a water-immiscible organic solvent) and a disperser solvent (a water-miscible solvent like acetone (B3395972) or acetonitrile) into the aqueous sample. scispace.com This creates a cloudy solution of fine droplets, maximizing the surface area for rapid analyte transfer into the extraction solvent. After centrifugation, the sedimented organic phase is collected for analysis. nih.gov DLLME coupled with GC-MS has been successfully applied to determine phthalate (B1215562) esters in perfumes, achieving low detection limits (0.003–0.070 ng/mL) and high extraction recoveries (85.6–95.8%). scispace.com
| Extraction Technique | Typical Matrix | Advantages | Disadvantages | Sample Research Finding |
| Liquid-Liquid Extraction (LLE) | Water, Beverages | Simple, well-established | High solvent consumption, potential for emulsion formation | Good recoveries (79.1% to 100.8%) for four phthalates in drinking water were achieved using dichloromethane. researchgate.net |
| Solid-Phase Extraction (SPE) | Water, Beverages, Pharmaceutical Solutions | Low solvent use, high concentration factor, cleaner extracts | Sorbent cost, potential for cartridge clogging | Recoveries of 97.9%–100.2% were achieved for phthalates in beverages using novel covalent organic framework materials as SPE sorbents. mdpi.com |
| Dispersive Liquid-Liquid Microextraction (DLLME) | Perfumes, Aqueous Samples | Rapid, very low solvent use, high enrichment factor | Limited to liquid samples, requires specific solvent properties | Achieved high recoveries (85.6–95.8%) and low detection limits (0.003–0.070 ng/mL) for phthalates in perfumes. scispace.com |
Following extraction, a clean-up step is often necessary to remove co-extracted matrix components (e.g., lipids, waxes, pigments) that can interfere with chromatographic analysis and damage the analytical column. mdpi.com Gel Permeation Chromatography (GPC) is effective for removing high-molecular-weight interferences like lipids from fatty food extracts. epa.gov Adsorption chromatography using materials like Florisil (a magnesium-silica gel) can also be employed; different solvents are used to selectively elute the phthalates while retaining the interferences on the sorbent. researchgate.net For example, using Florisil SPE with ethyl acetate as the eluting solvent resulted in high recoveries (99.1% to 103.7%) for phthalates in water samples. researchgate.net The use of an internal standard like this compound is vital as it tracks and corrects for any analyte loss during these intensive clean-up procedures.
Phthalates are ubiquitous environmental contaminants, present in lab equipment, solvents, and dust, making background contamination a significant challenge in trace analysis. researchgate.net Strict protocols are essential to minimize this issue. Key measures include:
Using Glassware Exclusively : All plastic materials (e.g., containers, pipette tips, tubing) should be avoided. Glassware must be meticulously cleaned by rinsing with high-purity, phthalate-free solvents like acetone or hexane (B92381) before use. nih.govresearchgate.net
Solvent and Reagent Purity : High-performance liquid chromatography (HPLC) grade or redistilled solvents should be used to minimize phthalate impurities. researchgate.net Reagents should also be checked for contamination.
Procedural Blanks : Analyzing a "blank" sample (containing no analyte but subjected to the entire sample preparation and analysis procedure) with every batch of samples is critical. mdpi.com This helps to identify and quantify background contamination, which can then be subtracted from the sample results.
Laboratory Environment : The laboratory environment should be kept clean to minimize dust, and materials known to contain high levels of phthalates, such as PVC flooring or vinyl gloves, should be avoided. researchgate.net The addition of an isotopically labeled internal standard cannot correct for contamination that is introduced before the standard is added, but it is crucial for ensuring the accuracy of the subsequent analytical steps. mdpi.com
Chromatographic Separation Techniques
Chromatography is the core analytical step for separating individual phthalate compounds from a mixture before their detection and quantification. The chemical similarity among different phthalates makes high-resolution separation essential. restek.com
Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is the most common and powerful technique for phthalate analysis. restek.comnih.gov The method involves vaporizing the sample extract and passing it through a long, thin capillary column. Phthalates are separated based on their boiling points and interactions with the column's stationary phase. restek.com
A typical GC-MS method for phthalates involves:
Injection : A small volume (e.g., 1 µL) of the final extract is injected into the heated GC inlet in splitless mode to ensure the transfer of trace-level analytes onto the column. nih.gov
Separation : A non-polar or mid-polar capillary column, such as a DB-5MS, is commonly used. nih.gov A temperature program, where the column oven temperature is gradually increased, is employed to elute the phthalates in order of increasing boiling point. nih.gov
Detection : The mass spectrometer detects the separated compounds. It can operate in full-scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for higher sensitivity and selectivity in quantifying target phthalates. oregonstate.edu Many phthalates share a common fragment ion at a mass-to-charge ratio (m/z) of 149, which can make identification challenging for co-eluting compounds, further emphasizing the need for good chromatographic resolution. restek.com
This compound serves as an ideal internal standard in GC-MS. It co-elutes near its non-deuterated counterpart but is distinguished by its higher mass, allowing for precise quantification that corrects for variations in injection volume and detector response.
| Parameter | Typical Condition | Purpose | Reference |
| GC Column | DB-5MS (30 m × 0.25 mm × 0.25 µm) | Provides good separation for a wide range of phthalates. | nih.gov |
| Carrier Gas | Helium | Inert gas to carry analytes through the column. | nih.gov |
| Injection Mode | Splitless | Maximizes the transfer of analytes to the column for trace analysis. | nih.gov |
| Oven Program | Start at 100°C, ramp to 310°C | Separates compounds based on boiling point. | nih.gov |
| Detector | Mass Spectrometer (MS) | Provides identification and quantification of analytes. | restek.com |
High-Performance Liquid Chromatography (HPLC or LC) is another valuable technique for phthalate analysis, often preferred for higher molecular weight, less volatile phthalates or when analyzing complex matrices where minimal sample preparation is desired. mdpi.comresearchgate.net
In LC, the sample extract is pumped through a column packed with a solid stationary phase using a liquid mobile phase. Separation occurs based on the analytes' differential partitioning between the two phases. Reversed-phase LC, using a non-polar stationary phase (like C18) and a polar mobile phase (often a mixture of water with methanol, acetonitrile, or isopropanol), is the most common mode for phthalate separation. dergipark.org.trresearchgate.net
LC is frequently coupled with tandem mass spectrometry (LC-MS/MS) for highly selective and sensitive detection. This approach can reduce the need for extensive sample clean-up, as the mass spectrometer can selectively detect the target analytes even in the presence of matrix interferences. mdpi.com The use of this compound as an internal standard in LC-MS/MS is critical for correcting matrix effects, where co-eluting compounds can suppress or enhance the ionization of the target analytes, leading to inaccurate quantification. mdpi.com
Mass Spectrometric Detection and Quantification
The utilization of this compound as an internal standard is pivotal in mass spectrometry (MS) for the accurate detection and quantification of phthalate esters. Mass spectrometry, often coupled with a chromatographic separation technique like Gas Chromatography (GC) or Liquid Chromatography (LC), provides the high sensitivity and selectivity required for analyzing these compounds in complex matrices. The stable isotope-labeled internal standard closely mimics the chemical behavior of the native phthalate analytes during extraction, cleanup, and ionization, but is distinguishable by its mass-to-charge ratio (m/z), thereby correcting for variations in sample preparation and instrumental response. nih.govcore.ac.uk
Electron Ionization (EI-MS) for Robust Phthalate Determination
Gas Chromatography-Mass Spectrometry with Electron Ionization (GC-EI-MS) is a well-established and robust technique for the determination of phthalates. nih.gov In the EI source, high-energy electrons bombard the eluted compounds, causing them to fragment in a reproducible and characteristic manner. Phthalate esters exhibit a distinct fragmentation pattern, most notably producing a prominent ion at m/z 149, which corresponds to the protonated phthalic anhydride (B1165640). ub.edutaylorandfrancis.com This ion is often the most abundant in the mass spectrum and is typically used as the primary quantifier ion. taylorandfrancis.com Other qualifier ions are also monitored to confirm the identity of the analyte. nih.gov
When this compound is used as an internal standard, it undergoes a similar fragmentation process. However, due to the presence of four deuterium (B1214612) atoms, its characteristic fragment ions will have a higher mass-to-charge ratio. For instance, the analogous phthalic anhydride fragment would be shifted by 4 mass units to m/z 153. This mass difference allows the mass spectrometer to distinguish between the target analytes and the internal standard, enabling precise quantification by correcting for any analyte loss during sample workup.
Tandem Mass Spectrometry (MS/MS) Approaches for Enhanced Selectivity and Sensitivity
Tandem mass spectrometry (MS/MS) offers superior selectivity and sensitivity compared to single-stage MS, particularly for complex sample matrices where chemical noise can be a significant issue. s4science.at In an MS/MS experiment, a specific precursor ion (or parent ion) for a target analyte is selected in the first mass analyzer, fragmented through collision-induced dissociation (CID), and then a specific product ion (or daughter ion) is selected in the second mass analyzer for detection. wikipedia.org This process of monitoring a specific precursor-to-product ion transition is highly specific and significantly reduces background interference, thereby improving the signal-to-noise ratio and detection limits. nih.gov
The use of this compound is fully compatible with MS/MS methods. A specific precursor-product ion transition is chosen for the internal standard, which is then monitored alongside the transitions for the target phthalates. nih.gov This isotope dilution approach ensures that any variations affecting the signal of the target analytes, such as ion suppression or enhancement in the MS source, are mirrored by the deuterated internal standard, leading to highly accurate and precise quantification. researchgate.net
Selected Ion Monitoring (SIM) and Selected Reaction Monitoring (SRM) Modes in Quantitative Analysis
For quantitative analysis, mass spectrometers are often operated in specific data acquisition modes to maximize sensitivity and selectivity.
Selected Ion Monitoring (SIM) is a mode used with single-stage mass spectrometers (like GC-MS) where the instrument is set to detect only a few specific m/z values corresponding to the characteristic ions of the target analytes rather than scanning the entire mass range. epa.govuniupo.it By focusing the detector's time on only the ions of interest, SIM mode significantly increases sensitivity compared to a full-scan acquisition. epa.gov In phthalate analysis, the instrument would be programmed to monitor the quantifier ion (e.g., m/z 149) and one or two qualifier ions for each target phthalate, as well as the corresponding mass-shifted ions for this compound (e.g., m/z 153). nih.govtaylorandfrancis.com
Selected Reaction Monitoring (SRM) , also known as Multiple Reaction Monitoring (MRM), is the equivalent of SIM for tandem mass spectrometry (MS/MS). wikipedia.org In this mode, the instrument monitors multiple, highly specific precursor-product ion transitions simultaneously. wikipedia.orgnih.gov Each transition acts as a unique chemical identifier for a specific compound. The high specificity of SRM minimizes the likelihood of interferences, making it the gold standard for quantification in complex matrices. nih.gov An analytical method would include specific SRM transitions for each phthalate of interest and for the this compound internal standard.
| Compound | Abbreviation | Precursor Ion (m/z) | Product Ion (m/z) |
|---|---|---|---|
| Dimethyl Phthalate | DMP | 195 | 163 |
| Diethyl Phthalate | DEP | 223 | 149 |
| Dibutyl Phthalate | DBP | 279 | 149 |
| Benzyl Butyl Phthalate | BBP | 283 | 149 |
| Bis(2-ethylhexyl) Phthalate | DEHP | 391 | 149 |
| This compound (Internal Standard) | - | 255 (Hypothetical) | 153 (Hypothetical) |
Method Validation and Rigorous Performance Evaluation
The development of a robust analytical method for phthalate quantification requires a thorough validation process to ensure its performance is reliable and fit for purpose. Using a deuterated internal standard like this compound is integral to achieving high-quality validation data.
Determination of Limits of Detection and Quantification for Phthalates
The Limit of Detection (LOD) and Limit of Quantification (LOQ) are critical performance characteristics of an analytical method. The LOD is defined as the lowest concentration of an analyte that can be reliably distinguished from the background noise, typically calculated at a signal-to-noise ratio (S/N) of 3. rjpbcs.com The LOQ is the lowest concentration that can be measured with an acceptable level of precision and accuracy, often defined by an S/N of 10. rjpbcs.combrieflands.com
Achieving low LODs and LOQs is essential for monitoring trace levels of phthalates in various samples. mdpi.com Highly sensitive instrumentation, such as GC-MS/MS operating in SRM mode, combined with the use of an internal standard like this compound to minimize analytical variability, allows for the reliable detection and quantification of phthalates at the nanogram-per-milliliter (ng/mL) or even lower levels. researchgate.netbrieflands.com
| Compound | Matrix | LOD | LOQ | Reference |
|---|---|---|---|---|
| Various Phthalates | Urine | 0.1 - 0.4 µg/L | 0.3 - 1.3 µg/L | researchgate.net |
| Dibutyl Phthalate (DBP) | Hexane | 0.3 ng/mL | 1 ng/mL | brieflands.com |
| Various Phthalates | Water | 1 - 8 ng/mL | 5 - 14 ng/mL | mdpi.com |
| Various Phthalates | Liquid Food | 0.08 - 0.15 mg/L | 0.25 - 0.50 mg/L | rjpbcs.com |
Precision, Accuracy, and Recovery Assessment in Method Development
Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically expressed as the relative standard deviation (RSD) of the results. nih.gov
Accuracy is the closeness of the mean of a set of results to the actual or true value. It is often assessed through recovery studies by analyzing a sample matrix spiked with a known concentration of the target analytes. rjpbcs.com
In method development, this compound and the target phthalates are spiked into blank matrix samples at various concentrations. These samples are then carried through the entire analytical process. The use of the deuterated internal standard helps to compensate for losses during sample preparation and for matrix-induced signal variations, leading to improved precision and accuracy. brieflands.comresearchgate.net Method validation guidelines typically require recovery values to be within a range of 80-120% and RSD values to be below 15-20%, depending on the concentration level. rjpbcs.com
| Compound | Matrix | Spiked Level | Average Recovery (%) | Precision (RSD %) | Reference |
|---|---|---|---|---|---|
| 14 Phthalates | Animal Innards | 100 - 400 µg/kg | 60 - 110% | 0.8 - 10.3% | nih.gov |
| 10 Phthalates | Liquid Food | - | 95 - 105% | 1.5 - 3.5% | rjpbcs.com |
| Dibutyl Phthalate (DBP) | Hexane | 1, 50, 100 ng/mL | 98.7 - 102.3% | 2.8 - 4.1% | brieflands.com |
| 5 Phthalates | Indoor Air Adsorbent | - | 91.3 - 99.9% | 5.1 - 13.1% | researchgate.net |
Inter-laboratory Harmonization and Proficiency Testing for Phthalate Analysis
The consistent and accurate measurement of phthalates across different analytical laboratories is paramount for reliable environmental monitoring, human biomonitoring, and regulatory enforcement. However, significant variability in results can arise from differences in analytical protocols, instrument calibration, sample preparation techniques, and matrix interferences. mdpi.com Inter-laboratory harmonization and proficiency testing (PT) schemes are essential mechanisms to address these challenges. These programs evaluate and improve the comparability and accuracy of data generated by multiple laboratories, ensuring that results are reliable regardless of where the analysis is performed. nih.gov In this context, the use of stable isotope-labeled internal standards, such as this compound, is a cornerstone of achieving analytical excellence. waters.comacanthusresearch.com
Isotope-labeled internal standards are considered the gold standard in quantitative mass spectrometry-based methods (e.g., GC-MS, LC-MS/MS) for phthalate analysis. mdpi.com A compound like this compound is chemically almost identical to its non-labeled counterpart but has a different mass due to the replacement of hydrogen atoms with deuterium. When added to a sample at the beginning of the analytical process, it experiences the same conditions—including extraction inefficiencies, derivatization losses, and matrix-induced signal suppression or enhancement—as the native analyte. waters.comacanthusresearch.com By measuring the ratio of the native analyte to the labeled standard, analysts can correct for these variations, leading to more accurate and precise quantification. acanthusresearch.com
A prime example of the importance of this approach is demonstrated in the large-scale human biomonitoring project in Europe (HBM4EU). This project implemented a rigorous quality assurance and quality control program to build a network of competent laboratories for analyzing phthalate biomarkers in urine. nih.gov The program organized four rounds of proficiency tests involving 28 laboratories over 18 months. A prerequisite for participation by expert laboratories was the use of isotopically labeled analogues of the respective biomarkers as internal standards. nih.gov
The results of the HBM4EU program underscore the value of proficiency testing and the use of appropriate internal standards for achieving inter-laboratory harmonization. A substantial improvement in laboratory performance was observed over the four PT rounds.
Table 1: Improvement in Laboratory Performance in Phthalate Biomarker Analysis Over Four Proficiency Testing Rounds
| Performance Metric | PT Round 1 | PT Round 2 | PT Round 3 | PT Round 4 |
|---|---|---|---|---|
| Average Satisfactory Performance | Initial Variability | Improved | Improved | 90% |
| Number of Participating Labs | 28 | 28 | 28 | 28 |
Data derived from the HBM4EU project, which demonstrated a significant increase in satisfactory performance by the final round, achieving a 90% average satisfactory rate. nih.gov
The study also highlighted the impact of harmonization on the reproducibility of results. The inter-laboratory reproducibility, expressed as a relative standard deviation (RSD), varied but showed significant improvement when considering only the laboratories that consistently performed well, demonstrating the success of the quality control efforts. nih.gov
Table 2: Inter-laboratory Reproducibility (RSD) for Phthalate Biomarkers in the HBM4EU Project
| Phthalate Biomarker Type | Average RSD (All Labs) | Average RSD (Labs with Consistent Satisfactory Performance) |
|---|---|---|
| Single-Isomer Phthalates (e.g., DEHP, DnBP) | 24% | 17% |
| Mixed-Isomer Phthalates (e.g., DiNP) | 43% | 26% |
This table illustrates how the inter-laboratory reproducibility improved significantly among laboratories that consistently achieved satisfactory performance, showcasing the effectiveness of the proficiency testing program. nih.gov
The choice of internal standard was also shown to be critical. Laboratories using a corresponding isotopically labeled analogue for each analyte performed significantly better than those using other types of labeled standards. nih.gov This finding emphasizes the importance of using standards like this compound that closely mimic the specific analyte of interest.
Table 3: Effect of Internal Standard Choice on Laboratory Performance
| Internal Standard Type | Number of Data Points (N) | Satisfactory Performance | Questionable Performance | Unsatisfactory Performance |
|---|---|---|---|---|
| Corresponding Isotope Analogue | 193 | 90% | 4% | 6% |
| Other Isotope Label | 77 | 70% | 12% | 18% |
Data from the HBM4EU study showing that using the correct corresponding isotope-labeled internal standard results in a higher rate of satisfactory performance. nih.gov
Environmental Distribution, Fate, and Transport Dynamics of Phthalates As Elucidated by Deuterated Tracers
Environmental Compartmentalization Studies of Phthalates (e.g., Water, Sediment, Air, Dust)
Information is currently lacking on studies that have utilized Isopropyl Propyl Phthalate-d4 to trace the partitioning of phthalates into different environmental compartments. Such studies would involve introducing this compound into a controlled system and monitoring its distribution over time in water, sediment, air, and dust to understand its partitioning behavior, which is influenced by factors like its octanol-water partition coefficient (Kow) and vapor pressure.
Elucidation of Migration and Release Mechanisms from Consumer Products and Materials into Environmental Systems
No research has been identified that specifically uses this compound to investigate the migration and release of phthalates from consumer products such as PVC plastics, food packaging, or personal care products. Tracer studies with this compound would be invaluable for quantifying release rates and understanding the mechanisms of leaching and volatilization into the surrounding environment.
Atmospheric and Aquatic Transport Dynamics of Phthalates in Environmental Systems
The long-range atmospheric and aquatic transport of phthalates is a significant concern for their global distribution. However, there are no available studies that have employed this compound as a tracer to track these transport pathways. Such research would help in modeling the movement of phthalates through air and water currents and understanding their deposition patterns in remote ecosystems.
Biotic and Abiotic Transformation Pathways in Environmental Matrices (e.g., biodegradation, photolysis, hydrolysis)
The environmental persistence of phthalates is determined by various degradation processes. While general degradation pathways for common phthalates are known, there is no specific information on studies using this compound to investigate the rates and mechanisms of biodegradation, photolysis, and hydrolysis of Isopropyl Propyl Phthalate (B1215562) or other related phthalates under different environmental conditions. Isotope tracing can provide precise insights into the transformation products and the kinetics of these reactions.
Temporal and Spatial Trends in Environmental Phthalate Monitoring Programs
Deuterated standards are crucial for accurate quantification in long-term environmental monitoring programs. However, there is no evidence to suggest that this compound is currently used as a standard or a tracer in any large-scale temporal and spatial trend monitoring programs for phthalates in the environment. Data from such programs would be essential for assessing changes in environmental concentrations over time and across different geographical locations.
Mechanistic Investigations Utilizing Isopropyl Propyl Phthalate D4 As an Isotopic Tracer
Elucidation of Environmental Degradation Pathways of Phthalate (B1215562) Esters
Currently, publicly available scientific literature lacks specific studies that have utilized Isopropyl Propyl Phthalate-d4 to elucidate the environmental degradation pathways of phthalate esters. Research in this area predominantly focuses on more commercially significant phthalates such as Di(2-ethylhexyl) phthalate (DEHP) and Di-n-butyl phthalate (DBP). nih.gov While the principles of using isotopically labeled compounds to trace degradation pathways are well-established, specific experimental data and research findings for this compound are not present in the available search results. In general, the environmental degradation of phthalate esters can occur through abiotic processes like hydrolysis and photodecomposition, although these are often slow. nih.gov The primary route of environmental breakdown is microbial biodegradation. nih.gov
Investigation of Biotransformation Processes in Microbial Systems
There is no specific information available from the search results detailing the use of this compound in the investigation of biotransformation processes in microbial systems. Studies on the microbial degradation of phthalates have identified that various microorganisms can break down these compounds under both aerobic and anaerobic conditions. nih.gov The general pathway involves the initial hydrolysis of the diester to its corresponding monoester and alcohol, followed by further degradation of the phthalate monoester. However, specific enzymes, microbial strains, and kinetic data related to the biotransformation of this compound are not documented in the provided search results.
Tracing Source-to-Sink Transport and Mass Balance in Environmental Models
No studies were found that specifically used this compound as a tracer for source-to-sink transport and mass balance in environmental models. Such studies are crucial for understanding the fate and distribution of pollutants in the environment. The use of isotopically labeled compounds can help in tracking the movement of a chemical through various environmental compartments, including air, water, soil, and sediment. This allows for the development of more accurate environmental models. While this is a recognized scientific technique, its application with this compound has not been reported in the available literature.
Role in Quality Assurance and Quality Control in Environmental and Food Analytical Sciences
Function as an Internal Standard in Quantitative Phthalate (B1215562) Analysis
Isopropyl Propyl Phthalate-d4 serves as an exemplary internal standard in the quantitative analysis of phthalates, a practice that is fundamental to achieving high accuracy and precision. nih.gov The principle of using an internal standard involves adding a known amount of a compound, in this case, this compound, to every sample, standard, and blank before sample preparation and analysis. nih.gov Because the internal standard is chemically very similar to the analytes of interest, it experiences similar losses during extraction, cleanup, and instrumental analysis. okstate.edu
By monitoring the signal of the deuterated internal standard, analysts can correct for variations in sample preparation and instrument response. nih.gov This is particularly crucial in complex matrices where analyte recovery can be inconsistent. The ratio of the analyte's response to the internal standard's response is used for quantification, effectively normalizing the results and compensating for any procedural inconsistencies. This isotope dilution technique is a powerful approach for minimizing analytical errors and enhancing the reliability of the final concentration values. nih.gov
Calibration and Standardization Protocols for Accurate Phthalate Measurements
Accurate quantification in analytical chemistry relies on robust calibration and standardization protocols. This compound plays a central role in establishing these protocols for phthalate measurements. In a typical calibration procedure, a series of calibration standards are prepared containing known concentrations of the target phthalates, each spiked with a constant concentration of this compound. jst.go.jp
A calibration curve is then constructed by plotting the ratio of the analyte signal to the internal standard signal against the concentration of the analyte. brieflands.com This approach offers significant advantages over external calibration methods. Any fluctuations in the instrument's performance, such as variations in injection volume or detector response, will affect both the analyte and the internal standard similarly, thus preserving the integrity of their ratio. nih.gov This results in a more stable and reliable calibration curve, leading to more accurate determination of phthalate concentrations in unknown samples. jst.go.jp The use of a deuterated internal standard like this compound is a hallmark of high-quality analytical methods for trace contaminant analysis.
Correction for Matrix Effects and Management of Analytical Interferences
Environmental and food samples are inherently complex, containing a multitude of compounds that can interfere with the analysis of target analytes. These "matrix effects" can either suppress or enhance the signal of the analyte in the mass spectrometer, leading to inaccurate quantification. nih.govwaters.com this compound is an invaluable tool for correcting these matrix effects. researchgate.net
Since this compound co-elutes chromatographically with or very near to the target phthalates and has nearly identical ionization properties, it is subject to the same matrix effects as the native analytes. nih.gov By calculating the ratio of the native analyte to its deuterated counterpart, the signal suppression or enhancement is effectively canceled out. This allows for accurate quantification even in the presence of significant matrix interferences, which are common in challenging samples such as fatty foods, sediments, and sludge. semanticscholar.org The ability to mitigate matrix effects is a critical aspect of ensuring the reliability of analytical data in regulatory monitoring and risk assessment studies.
Facilitation of Robust Method Development and Optimization through Deuterated Analogues
The development and optimization of analytical methods for phthalate analysis are greatly facilitated by the use of deuterated analogues like this compound. During method development, researchers aim to establish procedures that are not only sensitive and accurate but also rugged and reliable. By incorporating a deuterated internal standard from the outset, the method's performance can be critically evaluated. govst.edu
Future Directions and Emerging Research Avenues for Deuterated Phthalate Analogues
Innovations in Analytical Techniques for Ultra-Trace Level Detection of Phthalates
The accurate quantification of phthalates at increasingly lower concentrations is a significant challenge due to their ubiquitous presence and the complexity of environmental and biological samples. Deuterated phthalate (B1215562) analogues are central to overcoming these challenges, primarily by serving as ideal internal standards for isotope dilution mass spectrometry (IDMS). This technique is the gold standard for precise quantification, as the deuterated standard, like Isopropyl Propyl Phthalate-d4, behaves almost identically to the target analyte during sample extraction, cleanup, and instrumental analysis, effectively correcting for any procedural losses or matrix-induced signal suppression.
Future advancements are focused on coupling these robust quantification methods with more powerful separation and detection technologies. The integration of techniques like gas chromatography-tandem mass spectrometry (GC-MS/MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) allows for highly selective and sensitive detection. researchgate.net The development of automated, high-throughput sample preparation methods, such as on-line solid-phase extraction (SPE), further enhances efficiency and reduces the potential for contamination. researchgate.net These sophisticated analytical workflows rely heavily on the availability of high-purity deuterated standards to ensure the accuracy and reliability of data at ultra-trace levels.
| Analytical Technique | Common Application | Role of Deuterated Standard (e.g., this compound) | Typical Detection Limits |
| GC-MS/MS | Analysis of phthalates in environmental matrices like soil, sediment, and air. | Internal standard for quantification, corrects for matrix effects. | Low to sub ng/L (parts-per-trillion) |
| LC-MS/MS | Analysis of phthalate metabolites in biological fluids like urine. researchgate.net | Isotope dilution for high accuracy and precision. researchgate.net | Low ng/mL (parts-per-billion) researchgate.net |
| On-line SPE-LC-MS/MS | Automated analysis of water samples. researchgate.net | Increases sensitivity and throughput, internal standard for quantification. researchgate.net | ng/L range |
Advanced Computational Modeling of Environmental Fate and Exposure Pathways
Predicting the environmental journey and ultimate fate of phthalates is crucial for assessing their potential risks to ecosystems and human health. rsc.orgresearchgate.net Computational models are powerful tools for this purpose, but their accuracy is contingent on high-quality experimental data for calibration and validation. rsc.org This is a key area where deuterated phthalate analogues are making significant contributions.
By using compounds like this compound as tracers in controlled laboratory or field studies, researchers can precisely track their movement and transformation in various environmental compartments, including water, soil, and biota. These tracer studies provide essential data on key environmental processes such as:
Degradation rates: Determining how quickly a phthalate is broken down by microbial or abiotic processes.
Partitioning coefficients: Quantifying how a phthalate distributes between different phases, such as water and sediment.
Bioaccumulation factors: Measuring the extent to which a phthalate accumulates in living organisms.
This empirical data is then used to parameterize and validate sophisticated environmental fate models, such as multimedia fugacity models, which can simulate the behavior of phthalates on a regional or global scale. mdpi.com Future research will focus on developing more complex models that can account for a wider range of environmental variables and predict the fate of emerging phthalate substitutes. nih.gov
Integration into Multi-Omics Research for Environmental Microorganism Studies
The application of multi-omics—genomics, transcriptomics, proteomics, and metabolomics—is revolutionizing our understanding of how microbial communities respond to and degrade environmental contaminants like phthalates. nih.govaau.dk Deuterated phthalate analogues are emerging as powerful tools in this field, particularly in a technique known as Stable Isotope Probing (SIP).
In a SIP study, a microbial community is exposed to a substrate, such as this compound. The microorganisms that actively metabolize the phthalate will incorporate the deuterium (B1214612) into their cellular components, including DNA, RNA, proteins, and lipids. nih.gov By subsequently analyzing these labeled biomolecules, researchers can:
Identify key degraders: Pinpoint the specific species within a complex microbial community that are responsible for phthalate degradation.
Elucidate metabolic pathways: Trace the path of the deuterium atoms through various metabolic intermediates to reconstruct the biochemical degradation pathways. nih.gov
Assess functional activity: Link the genetic potential of microorganisms (genomics) to their actual activity in the environment (transcriptomics, proteomics, and metabolomics). aau.dk
This integrated approach provides a much more detailed and functional understanding of bioremediation processes than traditional methods. The continued development and application of SIP with a variety of deuterated compounds will be critical for harnessing the power of microorganisms to clean up contaminated environments.
Development of Novel Isotopic Tracers for Broader Phthalate Research Applications
The success of deuterated compounds in phthalate research is driving the development of a wider array of isotopic tracers to answer more complex scientific questions. isotope.com While deuterium (²H) is highly effective, the synthesis of phthalates labeled with other stable isotopes, such as Carbon-13 (¹³C) and Oxygen-18 (¹⁸O), opens up new experimental possibilities. nih.govisotope.com
The strategic placement of these isotopic labels within the phthalate molecule can provide more nuanced information. For example, comparing the fate of a phthalate labeled on its aromatic ring with one labeled on its alkyl side-chains can help to elucidate the initial steps of microbial degradation.
Furthermore, the availability of a diverse suite of isotopically labeled phthalates enables multi-tracer studies. Researchers could, for instance, simultaneously investigate the environmental fate of a legacy phthalate like DEHP (labeled with ¹³C) and a replacement plasticizer (labeled with ²H). This would provide invaluable data on competitive degradation processes and the potential for mixture effects—scenarios that are more representative of real-world environmental contamination. nih.gov The continued support for the development and production of these novel isotopic tracers is essential for advancing environmental science. isotopes.gov
| Isotope | Symbol | Common Application in Phthalate Research | Information Gained |
| Deuterium | ²H or D | Internal standards, Stable Isotope Probing (SIP). | Accurate quantification, identification of degrading organisms. |
| Carbon-13 | ¹³C | Mechanistic studies, multi-tracer experiments. | Elucidation of degradation pathways, competitive fate studies. |
| Oxygen-18 | ¹⁸O | Tracing abiotic and biotic transformation processes. nih.gov | Understanding the role of water and oxygen in degradation reactions. nih.gov |
Q & A
Q. What analytical methods are recommended for quantifying Isopropyl Propyl Phthalate-d4 in biological matrices?
- Answer : Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with deuterated internal standards (e.g., this compound) is the gold standard. Isotope dilution corrects for matrix effects and ionization variability. For urine or serum, enzymatic hydrolysis (e.g., β-glucuronidase) is required to release conjugated metabolites prior to extraction. Use air-assisted dispersive liquid-liquid microextraction (DLLME) to isolate the compound, with validation parameters including recovery (≥80%), precision (CV <15%), and linearity (R² ≥0.99) .
Q. How does this compound differ from non-deuterated analogs in chromatographic separation?
- Answer : Deuterated compounds exhibit a slight retention time shift (0.1–0.3 min) due to isotopic mass differences. This allows baseline resolution from non-deuterated phthalates in reversed-phase LC. Optimize mobile phase gradients (e.g., acetonitrile/water with 0.1% formic acid) and column chemistry (C18 or phenyl-hexyl) to avoid co-elution with structurally similar metabolites like mono-isopropyl phthalate (mIPrP) .
Q. What are the critical storage conditions for this compound to ensure stability?
- Answer : Store at -20°C in amber vials to prevent photodegradation. Avoid repeated freeze-thaw cycles, which degrade deuterium labeling. Prepare stock solutions in methanol or acetonitrile and verify stability via periodic LC-MS analysis (e.g., peak area deviation <10% over 6 months) .
Advanced Research Questions
Q. How can researchers address matrix effects when quantifying trace levels of this compound in complex environmental samples?
- Answer : Matrix effects (ion suppression/enhancement) are mitigated via:
- Matrix-matched calibration : Prepare standards in blank matrix (e.g., synthetic urine or soil extract).
- Standard addition : Spike known concentrations into subsamples to correct for recovery variability.
- Post-column infusion : Monitor ion suppression zones during method development.
Validate using isotopically labeled internal standards, ensuring signal normalization accounts for matrix interference .
Q. What experimental strategies resolve co-elution of this compound with structurally analogous phthalates in GC-MS?
- Answer : Optimize derivatization (e.g., MSTFA for silylation) to enhance volatility and chromatographic resolution. Use GC columns with high polarity (e.g., DB-FFAP) to separate branched vs. linear isomers. Employ tandem MS (MRM mode) with unique precursor-to-product ion transitions (e.g., m/z 307 → 153 for this compound) for specificity. Cross-validate with orthogonal methods like LC-HRMS .
Q. How do researchers validate the isotopic purity of this compound for use as an internal standard?
- Answer : Perform high-resolution mass spectrometry (HRMS) to confirm deuterium incorporation ≥98%. Analyze isotopic abundance via:
- Mass defect filtering : Differentiate labeled vs. unlabeled ions.
- Fourier transform (FT) analysis : Resolve isotopic clusters (e.g., m/z 307.15 vs. 307.20).
Supplier certificates (e.g., TRC, CDN) should provide batch-specific purity data. Cross-check with in-house NMR (¹H and ²H) to detect residual protiated impurities .
Q. What statistical approaches are recommended for reconciling contradictory data in multi-laboratory phthalate biomonitoring studies?
- Answer : Apply harmonized protocols (e.g., ISO 17025) for inter-laboratory comparisons. Use Bland-Altman plots to assess bias between methods. Conduct meta-analyses with random-effects models to account for heterogeneity in extraction efficiency or detection limits. Report uncertainties (e.g., expanded uncertainty, k=2) to facilitate data comparability .
Methodological Reference Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
